molecular formula C16H18N4O2S B2616443 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide CAS No. 1105217-50-2

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide

Cat. No.: B2616443
CAS No.: 1105217-50-2
M. Wt: 330.41
InChI Key: GKSHVCMZMMVXFU-UHFFFAOYSA-N
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Description

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,4-c]pyrazole derivatives and benzylamine. The key steps in the synthesis may involve:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of the acetamido group through acetylation reactions.

    N-Benzylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.

    Chemical Biology: The compound serves as a tool to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Benzylacetamide Derivatives: Compounds with variations in the acetamido or benzyl groups.

Uniqueness

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11(21)18-16-13-9-23-10-14(13)19-20(16)8-15(22)17-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSHVCMZMMVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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